molecular formula C9H12BrNO B1415475 6-Bromo-1-butyl-1,2-dihydropyridin-2-one CAS No. 173442-45-0

6-Bromo-1-butyl-1,2-dihydropyridin-2-one

Cat. No.: B1415475
CAS No.: 173442-45-0
M. Wt: 230.1 g/mol
InChI Key: HJVMETZZFYQOSD-UHFFFAOYSA-N
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Description

6-Bromo-1-butyl-1,2-dihydropyridin-2-one is a brominated dihydropyridinone derivative with the molecular formula C₉H₁₂BrNO and a molecular weight of 230.11 g/mol . Its structure features a six-membered dihydropyridin-2-one ring substituted with a bromine atom at position 6 and a butyl group at position 1 (Figure 1).

Properties

IUPAC Name

6-bromo-1-butylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-2-3-7-11-8(10)5-4-6-9(11)12/h4-6H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVMETZZFYQOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-butyl-1,2-dihydropyridin-2-one typically involves the bromination of 1-butyl-1,2-dihydropyridin-2-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane under controlled conditions to ensure selective bromination at the 6th position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, reaction time, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-butyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-Bromo-1-butyl-1,2-dihydropyridin-2-one and its derivatives involves interaction with specific molecular targets. For instance, as an angiotensin II receptor antagonist, it binds to the angiotensin II receptor, inhibiting its activity and thereby reducing blood pressure. The molecular pathways involved include the renin-angiotensin system, which plays a crucial role in cardiovascular regulation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Key Parameters

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
6-Bromo-1-butyl-1,2-dihydropyridin-2-one 6-Br, 1-butyl C₉H₁₂BrNO 230.11 High lipophilicity from butyl chain
6-Bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one 6-Br, 1-(2-methoxyethyl) C₈H₁₀BrNO₂ 232.08 Methoxy group enhances polarity
5-Bromo-1-[(6-chloropyridin-3-yl)methyl]-1,2-dihydropyridin-2-one 5-Br, 1-(6-chloropyridin-3-yl)methyl C₁₁H₈BrClN₂O 299.55 Heteroaromatic chloropyridine moiety
5′-Bromo-1′-phenyl-2,3′-bipyridin-6′(1′H)-one 5′-Br, 1′-phenyl, bipyridine core C₁₅H₁₀BrN₂O 317.16 Bipyridine system, steric bulk

Key Observations:

Substituent Effects on Lipophilicity :

  • The butyl chain in the target compound increases lipophilicity compared to the 2-methoxyethyl group in its analog, which introduces polarity via the methoxy oxygen .
  • The chloropyridinylmethyl substituent in the third analog adds a heteroaromatic ring and chlorine, further elevating molecular weight and complexity .

Electronic and Steric Influences: The phenyl-bipyridinone analog (5′-bromo-1′-phenyl-2,3′-bipyridin-6′(1′H)-one) exhibits significant steric hindrance due to the bipyridine core and phenyl group, which may reduce reactivity in electrophilic substitution reactions compared to the less bulky butyl-substituted compound .

Molecular Weight Trends :

  • The chloropyridinylmethyl analog has the highest molecular weight (299.55 g/mol), reflecting its complex substitution pattern. This could impact bioavailability or synthetic yield compared to the simpler butyl-substituted compound .

Biological Activity

6-Bromo-1-butyl-1,2-dihydropyridin-2-one is a compound of interest within the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

6-Bromo-1-butyl-1,2-dihydropyridin-2-one is characterized by:

  • A bromine atom at the 6th position.
  • A butyl group at the 1st position of the dihydropyridinone ring.

This structure confers specific chemical reactivity, making it a versatile intermediate in organic synthesis and a candidate for biological activity studies.

The biological activity of 6-Bromo-1-butyl-1,2-dihydropyridin-2-one primarily involves its role as an angiotensin II receptor antagonist . By binding to the angiotensin II receptor, it inhibits its activity, which can lead to reduced blood pressure through modulation of the renin-angiotensin system.

Antihypertensive Effects

Research indicates that compounds similar to 6-Bromo-1-butyl-1,2-dihydropyridin-2-one exhibit significant antihypertensive effects. The mechanism involves:

  • Inhibition of vasoconstriction.
  • Reduction in aldosterone secretion.

These effects are crucial for managing conditions like hypertension and heart failure.

Cytotoxicity and Neuroprotective Effects

Studies have shown that derivatives of dihydropyridinones can exhibit cytotoxic properties against cancer cell lines. For instance, in vitro evaluations demonstrated that certain derivatives could induce apoptosis in cancer cells without significant toxicity to normal cells . This highlights their potential as therapeutic agents in oncology.

Additionally, there is emerging evidence suggesting neuroprotective effects against neurodegenerative diseases such as Parkinson's disease. Compounds with similar hydroxypyridinone cores have been shown to rescue dopaminergic neurons from oxidative stress-induced apoptosis .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Antioxidant Activity : In a study evaluating various hydroxypyridinones, it was found that certain derivatives significantly reduced reactive oxygen species (ROS) levels in neuronal cell lines exposed to neurotoxic agents like 6-hydroxydopamine (6-OHDA), indicating protective effects against oxidative stress .
  • Anticancer Activity : A high-throughput screening identified several dihydropyridinone derivatives that inhibited cell growth in various cancer types. The mechanism was linked to apoptosis induction via caspase activation pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 6-Bromo-1-butyl-1,2-dihydropyridin-2-one, it is beneficial to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
6-Butyl-1,2-dihydropyridin-2-one Lacks bromine atomReduced reactivity and potentially lower potency
6-Chloro-1-butyl-1,2-dihydropyridin-2-one Contains chlorine instead of bromineDifferent reactivity profile
1-Benzyl-6-bromo-1,2-dihydropyridin-2-one Benzyl group alters pharmacokineticsMay exhibit different therapeutic profiles

The presence of the bromine atom in 6-Bromo-1-butyl-1,2-dihydropyridin-2-one enhances its reactivity and may contribute to its unique biological activities compared to these analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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